ethyl 4-{[(3-fluoro-4-methylphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate
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Overview
Description
ethyl 4-{[(3-fluoro-4-methylphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a quinoline core, which is known for its biological activity, and a phenyl group, which can enhance its chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{[(3-fluoro-4-methylphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate typically involves multiple steps. One common method includes the following steps:
Formation of the Quinoline Core: This can be achieved through a Pfitzinger reaction, where an isatin reacts with an aryl aldehyde in the presence of a base.
Introduction of the Phenyl Group: This step often involves a Suzuki-Miyaura coupling reaction, where a boronic acid derivative reacts with a halogenated quinoline in the presence of a palladium catalyst.
Attachment of the Fluoro-Methylphenyl Group: This can be done through a nucleophilic substitution reaction, where the fluoro-methylphenyl amine reacts with an appropriate electrophile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
ethyl 4-{[(3-fluoro-4-methylphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity.
Substitution: Both nucleophilic and electrophilic substitution reactions can be used to introduce new groups or replace existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halides (e.g., NaCl, KBr) and bases (e.g., NaOH, KOH) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated compounds .
Scientific Research Applications
ethyl 4-{[(3-fluoro-4-methylphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of ethyl 4-{[(3-fluoro-4-methylphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-[(3-fluoro-4-methylphenyl)methyl]amino propanoate: Shares a similar fluoro-methylphenyl group but differs in the core structure.
Ethyl (4-fluorobenzoyl)acetate: Contains a fluoro-phenyl group but lacks the quinoline core.
Uniqueness
ethyl 4-{[(3-fluoro-4-methylphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate is unique due to its combination of a quinoline core and a fluoro-methylphenyl group, which can confer specific chemical and biological properties not found in similar compounds .
Properties
IUPAC Name |
ethyl 4-[2-(3-fluoro-4-methylanilino)-2-oxoethoxy]-2-phenylquinoline-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23FN2O4/c1-3-33-27(32)19-10-12-23-21(13-19)25(15-24(30-23)18-7-5-4-6-8-18)34-16-26(31)29-20-11-9-17(2)22(28)14-20/h4-15H,3,16H2,1-2H3,(H,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZNFUDAJPCQPDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(C=C2OCC(=O)NC3=CC(=C(C=C3)C)F)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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